N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine
Overview
Description
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a benzofuran ring fused with a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine typically involves the reaction of benzofuran derivatives with hydroxylamine. One common method includes the use of oxime hydrolysis, where oximes are hydrolyzed to produce hydroxylamine derivatives . The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates the hydrolysis, protonation, and separation processes into a single electrodialysis stack, offering a more efficient and scalable production route .
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen or metal hydrides.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction could produce simpler hydroxylamine derivatives .
Scientific Research Applications
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Research is ongoing into its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, inhibiting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis . This inhibition can disrupt cellular processes, leading to its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives and benzofuran-based molecules. Examples are:
- N-[(4Z)-6-phenyl-3-propyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine
- N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino benzenesulfonate
Uniqueness
What sets N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine apart is its unique combination of a benzofuran ring with a hydroxylamine group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
(NZ)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJSELFTFQSTNL-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NO)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\O)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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